molecular formula C16H8F3N3S B1663255 3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile CAS No. 351190-46-0

3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

Cat. No. B1663255
M. Wt: 331.3 g/mol
InChI Key: PRBJCLSLKTVNFM-UHFFFAOYSA-N
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Description

3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile is a chemical compound used in scientific research for its unique properties. It is a fluorescent probe that can be used to detect and visualize specific biological molecules and processes.

Scientific Research Applications

Chemical Reactions and Synthesis

3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile and related compounds have been extensively used in various chemical reactions and synthesis processes. For instance, reactions of similar compounds with nucleophiles and 1,3-binucleophiles led to the formation of various acyclic and heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010). Moreover, a method for synthesizing novel series of N-substituted 4-trifluoromethyl pyridin-2(1H)-imines demonstrated the versatility of similar compounds in chemical synthesis (Marangoni et al., 2017).

Photophysical and Electrochemical Properties

Compounds similar to 3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile have been studied for their photophysical and electrochemical properties. Studies involving single crystal X-ray diffraction analyses of derivatives have provided insights into their conformational, molecular structures, and photophysical properties (Percino et al., 2016).

Luminescence and Magnetic Behavior

Lanthanide coordination complexes involving benzothiazole-based ligands have shown fascinating properties such as luminescence and single-molecule-magnet behavior. These properties are crucial for applications in material science and photonics (Kishi et al., 2018).

Complexation and Molecular Interactions

The compound's derivatives have also been studied for their complexation properties with metals like zinc, magnesium, and calcium. Research has shown that these compounds demonstrate a strong tendency for forming protonated multinuclear complexes, which is significant for understanding their aggregational properties in solutions (Matczak-Jon et al., 2010).

Potential in Organic Electronics

Compounds similar to 3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile have been investigated for their potential in organic electronics. For example, iridium(III) complexes with these types of ligands have demonstrated high efficiency in electroluminescence, which is crucial for the development of OLEDs (Su et al., 2021).

Medicinal Chemistry

Although your requirements exclude drug-related information, it's worth noting that similar compounds have also been explored in medicinal chemistry, particularly for their antimicrobial, anticancer, and antioxidant activities (Al-Mutairi et al., 2022).

properties

CAS RN

351190-46-0

Product Name

3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

Molecular Formula

C16H8F3N3S

Molecular Weight

331.3 g/mol

IUPAC Name

3-pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

InChI

InChI=1S/C16H8F3N3S/c17-16(18,19)12-1-2-14-13(8-12)22-15(23-14)11(9-20)7-10-3-5-21-6-4-10/h1-8H

InChI Key

PRBJCLSLKTVNFM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=CC3=CC=NC=C3)C#N

synonyms

3-Pyridin-4-yl-2-(5-trifluoromethyl-benzothiazol-2-yl)-acrylonitrile

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile
Reactant of Route 2
3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile

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